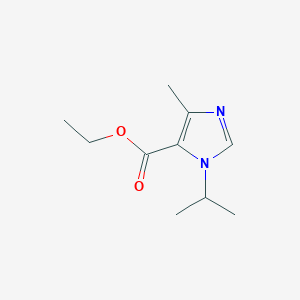

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst, followed by cyclization and esterification . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitrile addition, proto-demetallation, tautomerization, and dehydrative cyclization . The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways . Additionally, the compound can inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-methyl-5-imidazolecarboxylate: Shares a similar structure but lacks the isopropyl group.

1H-Imidazole, 4-methyl-: Another imidazole derivative with different substituents.

Uniqueness

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Biological Activity

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the imidazole family. Its unique structure, characterized by an ethyl ester group at the carboxylic acid position along with isopropyl and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 1260793-84-7

This compound exhibits a range of biological activities primarily due to its ability to interact with various biological targets:

- Target Interaction : The imidazole ring allows for versatile interactions with enzymes and receptors, influencing numerous biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes, potentially impacting metabolic processes.

- Pharmacokinetics : The polar nature of the imidazole ring suggests improved pharmacokinetic properties, which may enhance absorption and bioavailability. Studies indicate that modifications in the imidazole structure can significantly affect interaction strength and specificity, necessitating further structure-activity relationship analyses .

Biological Activities

Research indicates that imidazole derivatives, including this compound, demonstrate a variety of biological activities:

Synthesis and Evaluation

A study on the synthesis of this compound highlighted its preparation through multi-step organic reactions, emphasizing the importance of substituent positioning for enhancing biological activity. The study reported good yields and purity levels, indicating a reliable synthesis method suitable for further research .

Comparative Analysis with Other Imidazoles

A comparative analysis of this compound with other imidazole derivatives revealed that its unique combination of isopropyl and methyl groups may enhance its biological activity. This structural arrangement could influence its pharmacokinetic properties, making it a candidate for targeted drug design.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C₉H₁₁N₃O₂ | Methyl group at position 5 |

| Ethyl 1-methyl-1H-imidazole-5-carboxylate | C₉H₁₁N₃O₂ | Methyl substitution at position 1 |

| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | C₉H₈F₃N₃O₂ | Trifluoromethyl group enhancing reactivity |

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 5-methyl-3-propan-2-ylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-8(4)11-6-12(9)7(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

WYCYKJRUORMBEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.